molecular formula C20H20N2O B12919398 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline CAS No. 89721-37-9

1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline

Cat. No.: B12919398
CAS No.: 89721-37-9
M. Wt: 304.4 g/mol
InChI Key: IQMRKAHSTGDPHQ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a 2-methylphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of Pyrrolidin-3-yl Group: The pyrrolidin-3-yl group can be attached through an etherification reaction, where the isoquinoline derivative reacts with a pyrrolidin-3-ol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in various biochemical processes.

    Gene Expression Modulation: Influencing the expression of specific genes involved in cellular functions.

Comparison with Similar Compounds

1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline can be compared with other similar compounds, such as:

    1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]quinoline: Similar structure but with a quinoline core instead of an isoquinoline core.

    1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]benzene: Similar structure but with a benzene core instead of an isoquinoline core.

The uniqueness of this compound lies in its isoquinoline core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89721-37-9

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-pyrrolidin-3-yloxyisoquinoline

InChI

InChI=1S/C20H20N2O/c1-14-6-2-4-8-17(14)20-18-9-5-3-7-15(18)12-19(22-20)23-16-10-11-21-13-16/h2-9,12,16,21H,10-11,13H2,1H3

InChI Key

IQMRKAHSTGDPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)OC4CCNC4

Origin of Product

United States

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